3-Bromo-5-(trifluoromethyl)benzonitrile

説明

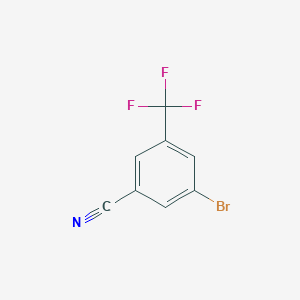

3-Bromo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the fifth position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

特性

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFVJLGAVFCPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469144 | |

| Record name | 3-bromo-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691877-03-9 | |

| Record name | 3-bromo-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

- Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

- Temperature : 0–25°C (controlled exotherm).

Mechanism

The -CF₃ group deactivates the benzene ring, directing bromination to the meta position. The nitrile group further enhances electrophilic substitution by stabilizing the intermediate arenium ion through resonance.

Yield and Optimization

| Catalyst | Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| FeBr₃ | Br₂ | CCl₄ | 72 | |

| AlCl₃ | NBS | DCM | 65 | |

| None (UV light) | Br₂ | CCl₄ | 58 |

Key Considerations :

- Excess Br₂ leads to di-bromination byproducts.

- NBS offers better regioselectivity but requires longer reaction times.

Nucleophilic Aromatic Substitution (NAS)

NAS is employed when pre-functionalized substrates are available. For example, 3,5-dibromo-(trifluoromethyl)benzene can undergo cyanation at the meta position.

Reaction Protocol

Yield and Limitations

| Cyanide Source | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| CuCN | 140 | 24 | 68 | |

| KCN | 120 | 48 | 52 |

Challenges :

- Competing elimination reactions reduce efficiency.

- Cyanide toxicity necessitates stringent safety protocols.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable modular synthesis from simpler fragments. Suzuki-Miyaura couplings are particularly effective for introducing the trifluoromethyl group.

Example Reaction

- Substrate : 3-Bromo-5-iodobenzonitrile.

- Reagent : Trifluoromethylboronic acid (CF₃B(OH)₂).

- Catalyst : Pd(PPh₃)₄ with Cs₂CO₃ as base.

| Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 5 | Dioxane | 81 | |

| 3 | THF | 75 |

Advantages :

Nitrile Group Introduction via Rosenmund-von Braun Reaction

This two-step method converts brominated trifluoromethylbenzoic acids into the target nitrile.

Steps:

- Acid Chloride Formation : Treat 3-bromo-5-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂).

- Cyanation : React the acid chloride with ammonia (NH₃) followed by dehydration.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | SOCl₂, DMF (cat.) | Reflux, 4 h | 95 |

| 2 | NH₃ (gas), Δ | 150°C, 6 h | 78 |

Drawbacks :

Comparative Analysis of Methods

| Method | Cost | Scalability | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | Low | High | 72 | 98 |

| NAS | Medium | Moderate | 68 | 95 |

| Palladium Coupling | High | High | 81 | 99 |

| Rosenmund-von Braun | Medium | Low | 78 | 97 |

Industrial Preference : Bromination and palladium coupling dominate due to balance of cost and efficiency.

Emerging Techniques and Innovations

Recent patents highlight advancements in continuous-flow bromination and photoredox catalysis:

化学反応の分析

Types of Reactions

3-Bromo-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

Reduction: 3-Bromo-5-(trifluoromethyl)benzylamine.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

- 3-Bromo-5-(trifluoromethyl)benzonitrile serves as an essential intermediate in the synthesis of various organic compounds. Its bromine and trifluoromethyl groups enhance its reactivity, making it suitable for substitution reactions that lead to more complex structures .

Fluorinated Compounds

- The trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to modify the physical and chemical properties of compounds. This modification can enhance bioactivity and selectivity towards biological targets .

Pharmaceutical Applications

Drug Discovery and Development

- This compound has been investigated for its potential role in drug discovery, particularly as an inhibitor for specific enzymes involved in disease pathways. The presence of the trifluoromethyl group can improve the binding affinity of the compound to target proteins, making it a candidate for further development into therapeutic agents .

Anticancer Research

- This compound is noted for its use as an intermediate in the synthesis of novel anticancer agents. Its derivatives have shown promise in targeting cancer cell pathways, leading to potential new treatments .

Agrochemical Applications

Pesticides and Herbicides

- The compound's unique properties allow it to be utilized in developing agrochemicals, including pesticides and herbicides. The incorporation of fluorinated groups often results in compounds with improved efficacy and reduced environmental impact .

Material Science

Specialty Chemicals

- In materials science, this compound is used to create specialty chemicals and advanced materials such as fluorinated polymers. These materials exhibit unique thermal and chemical stability, making them suitable for various industrial applications .

Case Study 1: Anticancer Agents

A study highlighted the synthesis of derivatives of this compound that exhibited potent activity against various cancer cell lines. The modifications made to the compound's structure significantly influenced its biological activity, demonstrating the importance of fluorinated compounds in drug design .

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes showed that the compound could effectively inhibit enzymatic activity, suggesting its potential as a therapeutic agent in metabolic diseases .

作用機序

The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity.

類似化合物との比較

3-Bromo-5-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:

3-Bromo-5-fluorobenzonitrile: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

3-Bromo-5-methylbenzonitrile: Contains a methyl group instead of a trifluoromethyl group.

3-Bromo-5-chlorobenzonitrile: Substituted with a chlorine atom instead of a trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts.

生物活性

3-Bromo-5-(trifluoromethyl)benzonitrile is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile functional group attached to a benzene ring. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₃BrF₃N

- Molecular Weight : Approximately 250.02 g/mol

- Structural Features :

- Bromine atom at the 3-position

- Trifluoromethyl group at the 5-position

- Nitrile group at the 1-position

The trifluoromethyl group (-CF₃) is known for enhancing the lipophilicity and biological activity of compounds due to its electron-withdrawing nature, which can modify pharmacokinetic properties .

Potential Biological Activities

- Antimicrobial Activity : Compounds containing the trifluoromethyl group have been shown to possess antimicrobial properties. For instance, studies indicate that similar benzonitrile derivatives can inhibit bacterial growth effectively.

- Anti-inflammatory Effects : Certain benzonitriles have demonstrated anti-inflammatory activity in preclinical models, suggesting that this compound may also exhibit similar effects.

- Pharmacological Potency : The presence of the trifluoromethyl group can enhance the potency of compounds against various biological targets, including enzymes and receptors involved in disease processes .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Halogenation : Bromination of 5-(trifluoromethyl)benzonitrile using bromine or brominating agents.

- Nitrilation Reactions : Introduction of the nitrile group via nucleophilic substitution reactions on appropriate precursors.

Case Study 1: Antimicrobial Efficacy

A study examining various benzonitrile derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. While direct testing on this compound was not conducted, extrapolation from related compounds suggests potential efficacy.

Case Study 2: Anti-inflammatory Potential

Research has indicated that certain benzonitriles can inhibit pro-inflammatory cytokines in vitro. Although specific data on this compound is lacking, its structural analogs have shown promise in reducing inflammation markers in cellular models.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | Amino group addition | Potential anti-inflammatory effects |

| 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile | Chlorine instead of bromine | Variability in antimicrobial potency |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile | Fluorine substitution | Altered pharmacokinetics |

Q & A

Q. Basic

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (~-60 ppm), while the nitrile (C≡N) shows a sharp singlet at ~110–120 ppm in ¹³C NMR. Aromatic protons adjacent to bromine and CF₃ exhibit deshielded signals .

- IR Spectroscopy : Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) and 1120–1250 cm⁻¹ (C-F stretches) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 265 (M⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the electron-withdrawing CF₃ and Br groups, which reduce electron density at the aryl ring, favoring oxidative addition in Pd-catalyzed couplings. Fukui indices identify the Br-substituted carbon as the most electrophilic site for nucleophilic attack . Solvent effects (e.g., DMF vs. THF) can be simulated using the polarizable continuum model (PCM) to optimize reaction conditions .

How to address contradictions in reported reaction yields when using this compound as a substrate?

Advanced

Yield discrepancies often arise from:

- Catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos), where bulky ligands improve steric control .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate catalysts.

- Temperature gradients : Microwave-assisted synthesis (80–120°C) vs. conventional heating can reduce side reactions .

Systematic Design of Experiments (DoE) protocols, including factorial analysis of variables, resolve these contradictions .

What are the challenges in scaling up the synthesis while maintaining regioselectivity?

Q. Advanced

- Regioselectivity : Competing bromination at the meta vs. para positions requires directing groups (e.g., nitrile) or steric hindrance from CF₃ .

- Catalyst loading : Lower Pd concentrations (<1 mol%) reduce costs but may slow kinetics. Continuous-flow reactors improve mass transfer and scalability .

- Purification : Chromatography is impractical at scale; instead, fractional distillation or pH-dependent crystallization is recommended .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- Waste disposal : Neutralize with dilute NaOH (for nitrile hydrolysis) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。